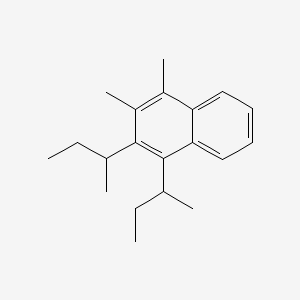

Di-sec-butyldimethylnaphthalene

Description

Contextualization within Polycyclic Aromatic Hydrocarbon Research

Substituted naphthalene (B1677914) systems, such as di-sec-butyldimethylnaphthalene, are a significant area of study within the broader field of polycyclic aromatic hydrocarbon (PAH) research. PAHs, which consist of fused aromatic rings, are fundamental structures in organic chemistry and are of great interest due to their presence in interstellar environments and their formation through various combustion processes. nih.govpnas.org Naphthalene (C₁₀H₈) is the simplest PAH, comprising two fused benzene (B151609) rings. pnas.orgwikipedia.org Its derivatives are crucial as precursors to a wide range of chemical products and are studied for their unique photophysical and chemical properties. wikipedia.orgnih.gov

Research into PAHs like naphthalene is driven by their environmental and astrochemical significance. nih.govpnas.org For instance, the formation of naphthalene in low-temperature environments challenges previous assumptions that PAH formation only occurs at high temperatures. pnas.org Furthermore, the biodegradation of PAHs is a key area of environmental research, with studies showing that the presence of naphthalene can enhance the breakdown of other, more complex PAHs. mdpi.comscilit.com The reactivity of naphthalenes is also a central theme; they are generally more reactive than benzene in both substitution and addition reactions. libretexts.org This increased reactivity is attributed to the lower stabilization energy loss in the initial step of electrophilic reactions. libretexts.org The study of substituted naphthalenes, therefore, provides valuable insights into the fundamental principles of aromaticity and chemical reactivity.

Historical Perspectives on Naphthalene Derivatization

The history of naphthalene derivatization is intrinsically linked to the discovery and characterization of naphthalene itself. Naphthalene was first isolated from coal tar in 1819 by John Kidd, a discovery that highlighted the potential of coal as a source of valuable chemical compounds beyond its use as a fuel. encyclopedia.com The chemical formula of naphthalene was determined by Michael Faraday in 1826, and its structure of two fused benzene rings was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later. wikipedia.org

Early derivatization reactions of naphthalene were crucial in elucidating its structure and reactivity. The orientation of substituents on the naphthalene ring was a complex but important area of investigation. It was observed that substitution at the 1-position (alpha) is generally favored over the 2-position (beta) due to the greater stability of the carbocation intermediate formed during electrophilic substitution. libretexts.org However, reaction conditions can influence the substitution pattern. For example, the sulfonation of naphthalene can yield different isomers depending on the reaction temperature, and Friedel-Crafts acylation products can vary based on the solvent used. libretexts.org These early studies laid the groundwork for the controlled synthesis of a vast array of naphthalene derivatives with specific properties and applications. Over the years, the focus has expanded to include the synthesis of poly-substituted naphthalenes and the study of interactions between substituents in close proximity, such as in the peri-positions. researchgate.net

Isomeric Considerations in this compound Structure

The structure of this compound presents a significant number of potential isomers. The complexity arises from the various possible attachment points for the four substituent groups—two sec-butyl groups and two methyl groups—on the naphthalene core. The naphthalene ring has two distinct types of positions for substitution: the α-positions (1, 4, 5, and 8) and the β-positions (2, 3, 6, and 7).

The placement of these four alkyl groups can lead to a large number of constitutional isomers. For each arrangement of the substituents, further stereoisomerism is possible due to the chiral nature of the sec-butyl group, which contains a stereocenter. This means that for each constitutional isomer, multiple diastereomers and enantiomers can exist.

The specific substitution pattern significantly influences the physical and chemical properties of the resulting molecule. The steric hindrance and electronic effects of the alkyl groups will dictate the molecule's shape, stability, and reactivity. For instance, the placement of bulky sec-butyl groups in adjacent or peri-positions would lead to considerable steric strain, affecting the planarity of the naphthalene ring system. The electronic donating nature of the alkyl groups also influences the electron density of the aromatic rings, thereby affecting its susceptibility to further chemical reactions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

85650-86-8 |

|---|---|

Molecular Formula |

C20H28 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

1,2-di(butan-2-yl)-3,4-dimethylnaphthalene |

InChI |

InChI=1S/C20H28/c1-7-13(3)19-16(6)15(5)17-11-9-10-12-18(17)20(19)14(4)8-2/h9-14H,7-8H2,1-6H3 |

InChI Key |

XSAHKZLTMQUPIO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=C(C2=CC=CC=C2C(=C1C)C)C(C)CC |

Origin of Product |

United States |

Synthetic Methodologies for Di Sec Butyldimethylnaphthalene

Alkylation Strategies for Naphthalene (B1677914) Core Functionalization

The functionalization of a naphthalene core to produce alkylated derivatives is a well-established industrial process. wikipedia.org The primary strategy involves the reaction of the aromatic naphthalene ring with an alkylating agent, such as an olefin. wikipedia.org For the synthesis of di-sec-butyldimethylnaphthalene, this would involve starting with a specific isomer of dimethylnaphthalene and reacting it with an appropriate source for the sec-butyl group, such as 2-butene (B3427860).

The position of the incoming alkyl groups is influenced by both electronic and steric factors. Substitution on the naphthalene ring generally occurs more readily at the 1-position (α-position) because the corresponding carbocation intermediate is more stable due to a higher degree of resonance stabilization. stackexchange.com However, when bulky alkyl groups are introduced, such as a sec-butyl group, steric hindrance with hydrogen atoms at adjacent positions (like the 8-position for an incoming group at the 1-position) becomes a significant factor. stackexchange.com This steric repulsion can favor substitution at the 2-position (β-position). stackexchange.com Therefore, the synthesis of a specific this compound isomer requires careful control over the reaction conditions to manage these competing influences.

Friedel-Crafts Type Alkylation Approaches

The Friedel-Crafts reaction is a cornerstone of naphthalene alkylation. This approach involves the reaction of an aromatic compound with an alkylating agent in the presence of a catalyst, typically a strong Lewis acid or a protonic acid. google.comresearchgate.net In the synthesis of this compound, a dimethylnaphthalene isomer would be reacted with a sec-butylating agent, such as 2-butene or a sec-butyl halide, using a Friedel-Crafts catalyst.

The choice of catalyst and reaction conditions plays a critical role in the outcome of the reaction, including the yield and the isomeric distribution of the products. For instance, studies on the Friedel-Crafts acetylation of naphthalene have shown that the ratio of α- to β-substituted products can change significantly depending on the concentration of the reactants and the reaction time. rsc.org This highlights the complexity of controlling regioselectivity in Friedel-Crafts reactions on naphthalene systems. The reaction is typically conducted at elevated temperatures and under controlled pressure to ensure efficient alkyl group attachment. researchgate.net

Table 1: Key Parameters in Friedel-Crafts Alkylation of Naphthalene Derivatives

| Parameter | Description | Impact on Synthesis |

| Starting Material | A specific isomer of dimethylnaphthalene. | The position of the two methyl groups directs the incoming sec-butyl groups to specific locations on the ring. |

| Alkylating Agent | Typically 2-butene or sec-butyl chloride. | Source of the sec-butyl electrophile. Olefins like 2-butene are common in industrial settings. |

| Catalyst | Lewis acids (e.g., AlCl₃) or protonic acids (e.g., H₂SO₄, HF). researchgate.net | Activates the alkylating agent to generate the electrophile. Catalyst choice influences activity and selectivity. |

| Temperature | Elevated temperatures are generally used. researchgate.net | Affects reaction rate and can influence the product distribution between kinetically and thermodynamically favored isomers. |

| Solvent | Solvents like 1,2-dichloroethane (B1671644) or carbon disulfide can be used. stackexchange.com | Can influence catalyst activity and the solubility of intermediates, thereby affecting isomer ratios. stackexchange.com |

Stereoselective Synthesis of this compound Isomers

Achieving stereoselectivity in the synthesis of a specific this compound isomer presents a significant challenge. This is because the introduction of two chiral sec-butyl groups can result in multiple diastereomers and enantiomers. The regioselectivity (placement of the sec-butyl groups on the dimethylnaphthalene ring) and the stereoselectivity (the spatial orientation of the sec-butyl groups) must be controlled simultaneously.

While the literature on the general alkylation of naphthalene is extensive, specific methods for the highly stereoselective synthesis of complex derivatives like this compound are less common. Modern synthetic strategies increasingly rely on advanced catalytic systems to achieve high levels of selectivity. For related transformations, such as the N-alkylation of diamines, manganese-based catalysts have been developed that can show high selectivity for specific products. acs.org The development of analogous chiral catalyst systems for naphthalene alkylation would be a key step toward the stereoselective synthesis of specific this compound isomers. Such a catalyst would need to effectively differentiate between the possible transition states leading to different stereoisomers.

Catalytic Systems in this compound Synthesis

Homogeneous Catalysts:

Lewis Acids: Traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃) are effective but can be difficult to handle and recycle. researchgate.net

Protonic Acids: Strong acids such as sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and trifluoromethanesulfonic acid (TfOH) are also used. google.comresearchgate.netresearchgate.net Trifluoromethanesulfonic acid, for example, has shown excellent catalytic performance in the alkylation of naphthalene with n-butene. researchgate.netresearchgate.net Mixed catalyst systems, such as methane (B114726) sulfonic acid combined with polyphosphoric acid, have been developed to inhibit the formation of polyalkylated byproducts and improve selectivity towards mono-alkylation. google.com

Heterogeneous Catalysts:

Zeolites: These solid acid catalysts are increasingly favored in industrial applications due to their high activity, shape-selectivity, and ease of separation and regeneration. Large-pore zeolites, such as Zeolite Y (including its ultrastable form, USY) and Zeolite Beta, are particularly effective for the alkylation of bulky aromatic molecules like naphthalene. google.comgoogle.com The pore structure of the zeolite can influence which isomers are formed, and modifying the catalyst, for instance by incorporating bulky cations, can be used to control the degree of alkyl substitution and the viscosity of the resulting product. google.com The catalytic activity of zeolites can also be fine-tuned by processes like steaming to optimize product quality. google.com

Table 2: Comparison of Catalytic Systems for Naphthalene Alkylation

| Catalyst Type | Examples | Advantages | Disadvantages |

| Lewis Acids | AlCl₃, FeCl₃ | High activity. | Often corrosive, stoichiometric amounts may be needed, difficult to recycle. researchgate.net |

| Protonic Acids | H₂SO₄, TfOH, PPA google.comresearchgate.net | Strong catalytic activity, effective for generating carbocations. | Corrosive, can lead to side reactions, environmental concerns with disposal. |

| Zeolites | USY, Zeolite Beta, ZSM-5 google.comgoogle.com | Reusable, non-corrosive, shape-selectivity can control isomer formation, tunable acidity. google.com | Can be deactivated by coking, diffusion limitations for very bulky molecules. |

Reaction Pathway Elucidation and Mechanistic Studies in Synthesis

The synthesis of this compound via Friedel-Crafts alkylation proceeds through an electrophilic aromatic substitution mechanism. The key steps are:

Generation of the Electrophile: The catalyst interacts with the alkylating agent to form a highly reactive electrophile. For example, when using 2-butene and a protonic acid catalyst (H⁺), the acid protonates the double bond to generate a sec-butyl carbocation. With a Lewis acid like AlCl₃ and a sec-butyl halide, a carbocation or a polarized complex is formed.

Electrophilic Attack: The electron-rich dimethylnaphthalene ring acts as a nucleophile, attacking the sec-butyl carbocation. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. rsc.org The positions of the existing methyl groups on the naphthalene ring will direct the incoming electrophile, and the stability of the resulting sigma complex will determine the preferred site of attack.

Deprotonation: A base (which can be the counter-ion of the catalyst or another molecule in the mixture) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the alkylated product. rsc.org The catalyst is typically regenerated in this step.

Kinetic studies of related reactions, such as the Friedel-Crafts acetylation of naphthalene, reveal the complexity of the mechanism. The reaction order can differ for substitution at the α and β positions, suggesting different rate-determining steps or transition states for each pathway. rsc.org For the alkylation with a bulky sec-butyl group, steric hindrance in the transition state leading to α-substitution is significant, which often makes the β-position the kinetically or thermodynamically favored site, depending on the reaction conditions. stackexchange.com

Advanced Spectroscopic Characterization and Structural Elucidation of Di Sec Butyldimethylnaphthalene

Nuclear Magnetic Resonance Spectroscopy for Positional and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For di-sec-butyldimethylnaphthalene, ¹H and ¹³C NMR are instrumental in assigning the positions of the alkyl substituents on the naphthalene (B1677914) core and elucidating the stereochemistry of the sec-butyl groups.

Key insights from NMR analysis include:

Chemical Shifts: The electronic environment of each proton and carbon atom influences its resonance frequency (chemical shift). The aromatic protons of the naphthalene ring will exhibit distinct chemical shifts depending on their proximity to the electron-donating alkyl groups. Similarly, the chemical shifts of the methyl and methylene (B1212753) protons within the sec-butyl groups and the methyl groups directly attached to the ring provide information about their connectivity.

Spin-Spin Coupling: The interaction between neighboring non-equivalent protons leads to splitting of NMR signals, known as spin-spin coupling. The coupling patterns observed in the ¹H NMR spectrum are invaluable for confirming the connectivity of the sec-butyl groups (e.g., the characteristic quartet for the methine proton coupled to the adjacent methyl and methylene groups).

Nuclear Overhauser Effect (NOE): Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space proximity of protons. This is particularly useful for determining the relative positions of the alkyl substituents on the naphthalene ring. For instance, an NOE correlation between a methyl group proton and a proton on a sec-butyl group would indicate their spatial closeness.

Stereochemistry: The sec-butyl group contains a chiral center. In a chiral environment or when the molecule itself is chiral due to its substitution pattern, the diastereotopic protons of the methylene group in the sec-butyl substituent may become magnetically non-equivalent and exhibit distinct chemical shifts and couplings. Advanced NMR techniques can be employed to assign the stereochemistry at these centers.

A comprehensive structural analysis of this compound would involve a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments to unambiguously assign all proton and carbon signals and determine the precise isomeric structure. nih.gov

Mass Spectrometry Methodologies for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.govresearchgate.netnih.gov

For this compound, MS analysis typically involves:

Ionization: The molecule is first ionized, commonly using techniques like Electron Ionization (EI) or a softer method such as Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.gov EI often leads to extensive fragmentation, providing a detailed fingerprint of the molecule, while softer ionization methods are more likely to yield an intact molecular ion, confirming the molecular weight.

Mass-to-Charge Ratio (m/z) Measurement: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For alkylated naphthalenes, common fragmentation pathways include:

Benzylic Cleavage: Loss of an ethyl group (C₂H₅) from the sec-butyl substituent is a favorable fragmentation pathway, leading to a stable benzylic-type carbocation.

Loss of a Propyl Radical: Cleavage of the bond between the methine carbon and the ethyl group of the sec-butyl substituent can result in the loss of a propyl radical (C₃H₇).

McLafferty Rearrangement: If the alkyl chain is sufficiently long, a McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the naphthalene ring and subsequent cleavage.

Naphthalene Ring Fragmentation: At higher energies, the naphthalene ring itself can fragment, although this is less common for substituted naphthalenes under typical conditions. researchgate.net

By carefully analyzing the masses and relative abundances of the fragment ions, it is possible to deduce the nature and position of the alkyl substituents on the naphthalene ring. researchgate.netissuu.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key vibrational modes are:

C-H Stretching:

Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the sec-butyl and methyl groups appear in the 3000-2850 cm⁻¹ range.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic naphthalene ring give rise to characteristic bands in the 1650-1450 cm⁻¹ region.

C-H Bending:

In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern on the naphthalene ring. These appear in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.

Aliphatic C-H bending vibrations (scissoring, rocking, wagging, and twisting) of the methyl and methylene groups are found in the 1470-1340 cm⁻¹ range.

Skeletal Vibrations: The vibrations of the entire carbon skeleton of the naphthalene ring produce a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, the two techniques are often complementary. For instance, the symmetric stretching of the naphthalene ring may be weak in the IR spectrum but strong in the Raman spectrum.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. researchgate.net The naphthalene ring system acts as a chromophore, the part of the molecule responsible for absorbing UV or visible light. researchgate.net

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions within the conjugated naphthalene system. The position and intensity of these absorption maxima (λ_max) are influenced by the alkyl substituents.

Effect of Alkyl Substitution: Alkyl groups are weak auxochromes, meaning they can cause a small red shift (bathochromic shift) in the absorption maxima compared to unsubstituted naphthalene. This is due to the electron-donating inductive effect of the alkyl groups, which slightly raises the energy of the highest occupied molecular orbital (HOMO).

Solvent Effects: The polarity of the solvent can also influence the position of the absorption bands, a phenomenon known as solvatochromism.

By comparing the UV-Vis spectrum of a this compound isomer to that of naphthalene and other known alkylated naphthalenes, information about the extent and nature of the alkylation can be inferred.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov If a suitable single crystal of a this compound isomer can be grown, X-ray diffraction analysis can provide precise information about:

Bond Lengths and Angles: The exact distances between atoms and the angles between bonds can be determined with high precision.

Conformation: The preferred conformation of the sec-butyl groups in the solid state can be visualized.

Intermolecular Interactions: The packing of the molecules in the crystal lattice reveals the nature and geometry of intermolecular forces, such as van der Waals interactions.

Absolute Stereochemistry: For chiral isomers, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.

Reactivity Profiles and Transformation Chemistry of Di Sec Butyldimethylnaphthalene

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds like naphthalene. masterorganicchemistry.comyoutube.com The naphthalene system is inherently more reactive towards electrophiles than benzene (B151609) due to its lower resonance energy. youtube.com The rate and regioselectivity of EAS on di-sec-butyldimethylnaphthalene are dictated by the directing effects of the four alkyl substituents.

Alkyl groups are activating and ortho-, para-directing. In the case of a disubstituted naphthalene, the position of substitution will depend on the existing substitution pattern. The substitution generally occurs on the unsubstituted ring. researchgate.net For a this compound, the precise isomer of which is not specified, the substitution pattern would be complex, leading to a mixture of products. The bulky sec-butyl groups can exert significant steric hindrance, potentially directing incoming electrophiles to less hindered positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the naphthalene ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., Cl, Br) using a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. masterorganicchemistry.com

The regioselectivity of these reactions on this compound would be challenging to control and would likely result in a mixture of isomers. researchgate.net

| Reaction | Typical Reagents | Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-di-sec-butyldimethylnaphthalene |

| Bromination | Br₂, FeBr₃ | Bromo-di-sec-butyldimethylnaphthalene |

| Sulfonation | SO₃, H₂SO₄ | This compound sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-di-sec-butyldimethylnaphthalene |

Functional Group Interconversions of Alkyl Substituents

The alkyl substituents on the naphthalene core can undergo various transformations, although these are generally less common than reactions on the aromatic ring itself. The reactivity of the sec-butyl and methyl groups differs.

The benzylic protons of the methyl groups are susceptible to radical halogenation. The sec-butyl groups, having tertiary benzylic hydrogens, are more prone to oxidation at these positions.

| Functional Group | Reaction | Typical Reagents | Product Functional Group |

| Methyl Group | Free Radical Bromination | N-Bromosuccinimide (NBS), light | Bromomethyl Group |

| sec-Butyl Group | Oxidation | KMnO₄, heat | Carboxylic Acid (via cleavage) |

Derivatization Strategies for Enhanced Characterization and Application

Derivatization of this compound can be employed to facilitate its characterization or to impart new properties for specific applications. The synthesis of derivatives often relies on the reactivity of the naphthalene core or the alkyl substituents.

For instance, sulfonation can introduce a water-soluble group, which can be useful for certain applications or for separation and purification. The resulting sulfonic acids can be converted to other functional groups. Similarly, Friedel-Crafts acylation introduces a ketone functionality that can be a handle for further synthetic modifications. masterorganicchemistry.com The synthesis of various substituted naphthalenes has been explored through different catalytic methods, including palladium, copper, and iron-catalyzed reactions. researchgate.net

| Starting Material | Derivatization Reaction | Reagents | Derivative | Purpose |

| This compound | Sulfonation | H₂SO₄, SO₃ | This compound sulfonic acid | Increased water solubility, intermediate for further synthesis |

| This compound | Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Acetyl-di-sec-butyldimethylnaphthalene | Introduction of a ketone for further functionalization |

| This compound | Oxidation | O₂, catalyst | This compound carboxylic acid | Introduction of a carboxylic acid group |

Oxidation and Reduction Chemistry of the Naphthalene System

The naphthalene ring system can undergo both oxidation and reduction, although the conditions required are often harsh. The presence of alkyl groups influences the outcome of these reactions.

Oxidation:

Oxidation of alkylated naphthalenes can lead to various products depending on the oxidant and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) or nitric acid can lead to the oxidation of the alkyl side chains and ultimately to the cleavage of the aromatic ring to form phthalic anhydride (B1165640) derivatives. researchgate.net The oxidation of alkylnaphthalenes to naphthalene carboxylic acids can be achieved using nitrogen dioxide (N₂O₄) as the oxidizing agent in an inert solvent. google.com In some cases, oxidation can be selective to the alkyl groups, converting them into carboxylic acids. google.com Studies on the metabolism of alkylated naphthalenes have shown that the presence of an alkyl substituent can shift the metabolism towards oxidation of the alkyl side chain rather than the aromatic ring. nih.gov

Reduction:

The naphthalene core can be reduced to either tetralin (1,2,3,4-tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives through catalytic hydrogenation. The choice of catalyst (e.g., Pd, Pt, Ni) and reaction conditions (temperature, pressure) determines the extent of reduction. The Birch reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol, can selectively reduce one of the rings to a 1,4-dihydronaphthalene (B28168) derivative. researchgate.net

| Reaction | Reagents | Major Product(s) |

| Oxidation | N₂O₄ | This compound carboxylic acids |

| Catalytic Hydrogenation | H₂, Pd/C | Di-sec-butyl-dimethyltetralin |

| Catalytic Hydrogenation | H₂, Rh/C | Di-sec-butyl-dimethyldecalin |

| Birch Reduction | Na, NH₃ (l), EtOH | Di-sec-butyl-dimethyl-1,4-dihydronaphthalene |

Mechanistic Investigation of this compound Reactions

Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step process involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.comyoutube.com The first step, the attack of the electrophile on the aromatic ring, is the rate-determining step. youtube.com The subsequent deprotonation to restore aromaticity is fast. masterorganicchemistry.com The regioselectivity is determined by the stability of the intermediate carbocation, which is influenced by the electronic and steric effects of the alkyl substituents.

Oxidation of Alkyl Side Chains: The mechanism of side-chain oxidation often involves a free-radical pathway, particularly under conditions of autoxidation. The benzylic hydrogens are the most susceptible to abstraction, initiating a radical chain reaction that leads to the formation of hydroperoxides, which can then be converted to alcohols, ketones, or carboxylic acids.

A deeper understanding of the specific reaction mechanisms for this compound would require dedicated experimental and computational studies.

Theoretical and Computational Studies on Di Sec Butyldimethylnaphthalene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and energetics of molecules like di-sec-butyldimethylnaphthalene. These methods can provide valuable data on the molecule's stability, reactivity, and electronic properties.

For a molecule with multiple isomers, such as this compound, quantum chemical calculations would be instrumental in determining the relative stabilities of each isomer. By calculating the total electronic energy of different arrangements of the sec-butyl and methyl groups on the naphthalene (B1677914) core, researchers can predict the most energetically favorable isomer.

Furthermore, these calculations can elucidate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's kinetic stability and its potential for electronic transitions. A smaller gap generally indicates higher reactivity.

Table 1: Hypothetical Data Table for Quantum Chemical Calculations of this compound Isomers

| Isomer | Total Energy (Hartree) | Relative Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Isomer A | -X.XXXX | 0.00 | -Y.YY | -Z.ZZ | ΔE₁ |

| Isomer B | -X.XXXX | +n.nn | -Y.YY | -Z.ZZ | ΔE₂ |

| Isomer C | -X.XXXX | +m.mm | -Y.YY | -Z.ZZ | ΔE₃ |

Note: This table is hypothetical and for illustrative purposes only. The values would need to be determined through actual quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis

The presence of flexible sec-butyl groups in this compound suggests a rich conformational landscape. Molecular dynamics (MD) simulations are a powerful computational tool to explore the different spatial arrangements (conformers) of the molecule over time.

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. By simulating the molecule in a virtual environment, researchers can observe how the sec-butyl chains rotate and flex, leading to various stable and transient conformations. This analysis is crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules.

The results of an MD simulation can be used to generate a potential energy surface, which maps the energy of the molecule as a function of its geometry. The low-energy regions on this surface correspond to the most stable conformations.

Prediction of Spectroscopic Properties (NMR, UV-Vis)

Computational methods can predict the spectroscopic signatures of molecules, which is invaluable for identifying and characterizing them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectra with experimental data, researchers can confirm the structure of the synthesized compound and assign specific peaks to individual atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method used to predict the UV-Vis absorption spectrum of a molecule. These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* transitions within the naphthalene ring system). This information is crucial for understanding the photophysical properties of the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for a this compound Isomer

| Nucleus | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | X.XX - Y.YY | - |

| Methyl-H | Z.ZZ | - |

| sec-Butyl-H | A.AA - B.BB | - |

| Aromatic-C | C.CC - D.DD | |

| Methyl-C | E.EE | |

| sec-Butyl-C | F.FF - G.GG |

| Predicted UV-Vis Absorption | |

| λmax (nm) | HHH |

| Electronic Transition | π → π* |

Note: This table is hypothetical and for illustrative purposes only. The values would need to be determined through actual spectroscopic predictions.

Reaction Mechanism Modeling and Transition State Analysis

Understanding the formation of this compound, likely through a Friedel-Crafts alkylation reaction, can be achieved through reaction mechanism modeling. Computational chemistry allows for the detailed investigation of the reaction pathway, including the identification of intermediates and transition states.

Transition state analysis involves characterizing the geometry and energy of the highest energy point along the reaction coordinate. This analysis can reveal the key bond-breaking and bond-forming events that occur during the reaction and provide insights into the factors that control the regioselectivity of the alkylation process (i.e., why the sec-butyl and methyl groups attach to specific positions on the naphthalene ring).

Advanced Applications of Di Sec Butyldimethylnaphthalene in Chemical Sciences

Role as Ligand Precursor in Coordination Chemistry

There is currently no specific information available in scientific literature detailing the use of Di-sec-butyldimethylnaphthalene as a ligand precursor in coordination chemistry. The steric bulk of the di-sec-butyl groups could potentially influence the coordination environment around a metal center, a characteristic that is often exploited in the design of specialized ligands. However, without experimental data, any potential applications in this area remain speculative.

Monomer or Building Block in Polymer Synthesis

The use of this compound as a monomer or building block in polymer synthesis is not documented in available research. In contrast, other dimethylnaphthalene isomers, such as 2,6-dimethylnaphthalene, are well-known precursors to high-performance polymers like polyethylene (B3416737) naphthalate (PEN). The specific substitution pattern of this compound may present synthetic challenges or result in polymers with unique properties, but such research has not been published.

Components in Organic Electronic Materials Research

There is no available research to suggest the application of this compound in organic electronic materials. The naphthalene (B1677914) core is a common motif in organic semiconductors; however, the influence of the di-sec-butyl and dimethyl substituents on the electronic properties, such as charge carrier mobility and solid-state packing, has not been investigated for this specific isomer.

Application in Supramolecular Assembly and Host-Guest Chemistry

Detailed studies on the application of this compound in supramolecular assembly and host-guest chemistry are not present in the current body of scientific literature. The hydrophobic and sterically hindered nature of the molecule could make it a potential guest for certain macrocyclic hosts, but no such host-guest complexes have been reported.

Integration into Advanced Catalytic Systems

While various alkylated naphthalenes have been explored in catalytic applications, there is no specific information regarding the integration of this compound into advanced catalytic systems. The bulky alkyl groups could, in theory, be utilized to create shape-selective catalytic environments, but this has not been demonstrated experimentally for this compound.

Analytical Methodologies for Isolation and Quantification of Di Sec Butyldimethylnaphthalene and Its Derivatives

Chromatographic Separation Techniques (HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), form the cornerstone for separating di-sec-butyldimethylnaphthalene isomers and their derivatives from complex matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. rdd.edu.iq For alkylated naphthalenes, reversed-phase HPLC (RP-HPLC) with a C18 column is a common choice. rdd.edu.iq The separation is influenced by factors such as the composition of the mobile phase (e.g., acetonitrile/water mixtures), temperature, and pH. rdd.edu.iq Increasing the organic solvent content in the mobile phase generally reduces the retention time of these compounds. rdd.edu.iq While HPLC is effective for separating many isomers, achieving baseline separation of all this compound isomers can be challenging due to their similar physicochemical properties. nih.gov

Gas Chromatography (GC): GC is a powerful technique for separating volatile and thermally stable compounds. tentamus.com For the analysis of this compound, a fused silica (B1680970) capillary column, such as one coated with SE-54, is often used. ysu.edu The separation is achieved based on the compounds' boiling points and interactions with the stationary phase. The temperature of the column is a critical parameter, with higher temperatures leading to shorter retention times. rdd.edu.iq GC is particularly well-suited for analyzing the complex mixtures of alkylated naphthalenes found in petroleum products. ysu.edu

Interactive Table: Comparison of HPLC and GC for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Typical Column | C18, Phenyl | SE-54, DB-5 |

| Analytes | Suitable for less volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |

| Key Parameters | Mobile phase composition, flow rate, temperature, pH. | Column temperature, carrier gas flow rate, injection temperature. |

| Advantages | High versatility, suitable for a wide range of compounds. | High resolution, excellent for complex mixtures of volatile compounds. |

| Limitations | May have lower resolution for some isomeric separations compared to GC. | Requires analytes to be volatile and thermally stable. |

Advanced Mass Spectrometry for Trace Analysis

Mass Spectrometry (MS) is an indispensable tool for the trace analysis of this compound, providing high sensitivity and structural information. When coupled with chromatographic techniques, it allows for the identification and quantification of individual isomers even at very low concentrations. intertek.com Advanced MS techniques can achieve detection limits in the parts-per-million (ppm), parts-per-billion (ppb), and even parts-per-trillion (ppt) ranges. intertek.com

Different ionization techniques can be employed in MS. Electron Ionization (EI) is a common method that produces characteristic fragmentation patterns, which can be used to identify isomers by comparing them to spectral libraries. ysu.edu Chemical Ionization (CI) is a softer ionization technique that often results in a more abundant molecular ion, aiding in the determination of the molecular weight of the compound. ysu.edu The fragmentation patterns observed in CI mass spectra can also provide clues about the degree of substitution and the stability of the isomers. ysu.edu

Hyphenated Techniques (GC-MS, LC-MS)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures like those containing this compound. saspublishers.com These techniques leverage the separation power of chromatography with the identification capabilities of mass spectrometry. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used hyphenated technique for the analysis of volatile and semi-volatile organic compounds. scirp.org In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra for each separated component. ysu.edu This allows for the positive identification of different this compound isomers and other alkylated naphthalenes. ysu.edu The use of mass chromatograms, which are plots of the intensity of a specific ion versus time, helps to distinguish alkylnaphthalenes from other co-eluting aromatic compounds. ysu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. saspublishers.com It is particularly useful for analyzing compounds that are not suitable for GC analysis due to low volatility or thermal instability. tentamus.com In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer, where the components are ionized and detected. saspublishers.com This technique is highly selective and sensitive, allowing for the determination of molecular weight and identification of compounds in complex mixtures. saspublishers.com

Interactive Table: Research Findings on Hyphenated Techniques for Alkylated Naphthalene (B1677914) Analysis

| Technique | Key Findings | Reference |

|---|---|---|

| GC-MS | Successfully identified at least 38 polyalkylnaphthalenes up to C15 in gasolines using a fused silica SE-54 capillary column. Mass chromatograms were crucial for distinguishing isomers. | ysu.edu |

| LC-MS | Enables the analysis of a wide range of compounds from non-polar (like alkylated naphthalenes) to polar peptides and proteins. It is highly selective and sensitive for identification and purity analysis. | researchgate.net |

| GC-MS | Recommended for the quantitative analysis of bioactive compounds, including various hydrocarbons. | scirp.org |

Spectrophotometric Quantification Methods

Spectrophotometric methods, particularly those utilizing ultraviolet-visible (UV-Vis) spectroscopy, can be employed for the quantification of aromatic compounds like this compound. Aromatic hydrocarbons exhibit strong absorbance in the UV range, which can be harnessed for their measurement.

Aromatic compounds generally display a series of absorption bands in their UV spectra. libretexts.org For instance, benzene (B151609), the parent aromatic hydrocarbon, has characteristic absorption bands at approximately 184, 204, and 256 nm. quimicaorganica.orgup.ac.za The presence of alkyl substituents on the naphthalene ring system leads to a bathochromic shift (a shift to longer wavelengths) of these absorption bands. up.ac.za

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While spectrophotometric methods can be simple and rapid, they may lack the selectivity to differentiate between closely related isomers in a mixture. Therefore, they are often used for the quantification of total aromatic content rather than for the analysis of individual isomers.

Future Directions and Emerging Research Avenues for Di Sec Butyldimethylnaphthalene

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of alkylated naphthalenes, including di-sec-butyldimethylnaphthalene, often involves Friedel-Crafts alkylation, which typically employs Lewis acid catalysts like aluminum chloride or sulfuric acid. researchgate.netyoutube.com While effective, these methods can present environmental and handling challenges. Future research is increasingly focused on developing greener and more sustainable synthetic pathways.

One promising direction is the use of solid acid catalysts, such as zeolites and clays. These materials offer advantages like reusability, reduced waste generation, and milder reaction conditions. Another area of exploration is the application of ionic liquids as both catalysts and solvents. researchgate.net For instance, Et3NHCl-AlCl3 has been shown to be an effective Lewis acidic catalyst for the alkylation of naphthalene (B1677914) with olefins, achieving high yields under moderate conditions. researchgate.net

Furthermore, the development of continuous-flow synthesis methods in microreactors presents an opportunity for enhanced control over reaction parameters, leading to higher efficiency and safety. researchgate.net These green chemistry approaches aim to make the production of this compound more environmentally friendly and economically viable. rsc.org

Exploration of Unconventional Reactivity Patterns

The aromatic core of this compound, with its electron-rich conjugated π system, is central to its chemical behavior. oil-club.detandfonline.com While its stability is a key attribute for applications like lubricants, exploring its reactivity under unconventional conditions could unlock new functionalities. tandfonline.com

Future research could investigate its behavior in reactions that go beyond simple alkylation, such as cycloaddition reactions or controlled oxidation processes. researchgate.net Understanding how the bulky sec-butyl and dimethyl groups influence the regioselectivity and stereoselectivity of these reactions will be crucial. For example, palladium-catalyzed annulation reactions have been used to synthesize substituted naphthalenes, and similar strategies could be adapted for this compound. researchgate.net

Investigating its potential as a building block for more complex molecules is another exciting avenue. The naphthalene moiety is present in many biologically active compounds, suggesting that derivatives of this compound could have applications in medicinal chemistry. nih.gov

Advanced In-situ Spectroscopic Monitoring of Transformations

To gain deeper insights into the reaction mechanisms and kinetics of this compound synthesis and subsequent transformations, advanced in-situ spectroscopic techniques are invaluable. Techniques such as UV-visible spectroscopy can be used to monitor the progress of reactions in real-time. researchgate.net

Future research will likely involve the application of more sophisticated methods like in-situ NMR and FTIR spectroscopy. These techniques can provide detailed information about the formation of intermediates and byproducts, helping to optimize reaction conditions and improve yields. For instance, the anion recognition properties of naphthalene-based receptors have been studied using UV-Vis, fluorescence, and 1H NMR methods, demonstrating the power of these techniques in understanding molecular interactions. nih.gov

By combining experimental data with computational modeling, a more complete picture of the reaction landscape can be developed, facilitating the rational design of more efficient synthetic processes.

Predictive Modeling for Structure-Property Relationships

Computational modeling is a powerful tool for predicting the physical and chemical properties of molecules based on their structure. For this compound and its derivatives, predictive modeling can accelerate the discovery of new applications by screening for desired properties. arxiv.orgarxiv.org

By employing techniques like Density Functional Theory (DFT), researchers can calculate properties such as thermal stability, viscosity, and electronic characteristics. rsc.org For example, DFT calculations have been used to determine the HOMO and LUMO energy levels of naphthalene derivatives, which are crucial for their application in electronic devices. rsc.org

Kinetic modeling can also be used to simulate reaction pathways and predict product distributions, aiding in the optimization of synthetic routes. researchgate.net As computational methods become more sophisticated, they will play an increasingly important role in guiding experimental research and reducing the need for time-consuming and resource-intensive trial-and-error approaches.

Potential in Emerging Areas of Materials Science and Nanotechnology

The unique combination of thermal stability, oxidative resistance, and solvency makes this compound a promising candidate for applications in advanced materials and nanotechnology. hhpetrochem.comresearchgate.net Its properties are particularly relevant for high-temperature applications where conventional materials may fail. oil-club.de

In materials science, it could be incorporated into polymer matrices to enhance their thermal and mechanical properties. Its use as a high-performance lubricant in demanding environments, such as in the aerospace and automotive industries, is already established and will likely continue to expand. hhpetrochem.com

In the realm of nanotechnology, this compound could serve as a dispersing agent for nanoparticles or as a component in self-assembling systems. The interaction of naphthalene and its derivatives with surfaces, such as high-density polyethylene (B3416737) microplastics, has been studied, providing insights into the adsorption mechanisms that could be relevant for nanotechnology applications. nih.gov Further research into its role in the formation of novel nanomaterials and its performance in nano-lubrication will be a key focus for the future.

Q & A

Basic: What experimental design considerations are critical for assessing the toxicological effects of di-sec-butyldimethylnaphthalene in animal studies?

Methodological Answer:

- Randomization and Allocation Concealment : Ensure administered doses are randomized, and group allocation is concealed to minimize selection bias . Tools like Table C-7 (Risk of Bias Questionnaire for Animal Studies) should be used to verify compliance.

- Outcome Reporting : All measured outcomes (e.g., hepatic, respiratory effects) must be fully reported to avoid attrition bias, as outlined in Table C-6 .

- Exposure Routes : Follow inclusion criteria from Table B-1 (e.g., inhalation, oral, dermal routes) to align with established toxicological protocols .

Basic: How should researchers conduct a systematic literature search for environmental monitoring data on this compound?

Methodological Answer:

- Search Strings : Use Boolean terms combining chemical synonyms (e.g., "C1-Naphthalenes," "Dycar MN") with environmental compartments (air, water, sediment) and outcomes (e.g., "biomonitoring," "transformation") .

- Databases : Prioritize authoritative sources like the EPA Chemical Dashboard, NTP, and ATSDR . Exclude unreliable platforms like BenchChem.

- Date Filters : Limit searches post-2003 to capture data aligning with updated toxicological profiles (e.g., post-2005 ATSDR revisions) .

Advanced: How can researchers resolve contradictions in toxicity data across studies on this compound?

Methodological Answer:

- Risk of Bias Assessment : Apply Step 5 (Risk of Bias Rating) and Step 6 (Confidence in Evidence) from ATSDR’s framework . For example, prioritize studies with adequate randomization (Table C-7) and low attrition bias.

- Subgroup Analysis : Stratify data by species (human vs. lab mammals), exposure duration, and dose ranges to identify confounding variables .

- Meta-Regression : Use tools like Table B-1 inclusion criteria to standardize comparisons of systemic effects (e.g., hepatic vs. renal outcomes) .

Advanced: What methodologies are recommended for validating analytical techniques to detect this compound in environmental samples?

Methodological Answer:

- Chromatographic Calibration : Use gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., deuterated naphthalenes) to improve sensitivity .

- Quality Control : Follow ATSDR/NTP/EPA joint guidelines for substance-specific data needs, including recovery rates (85–115%) and limits of detection (LOD < 1 µg/L in water) .

- Interlaboratory Validation : Cross-validate results using NIST-certified reference materials (e.g., CAS 54964-85-1 for naphthalene derivatives) .

Basic: What are the key inclusion criteria for selecting human biomonitoring studies on this compound exposure?

Methodological Answer:

- Population Types : Prioritize studies on occupational populations (e.g., industrial workers) over general populations due to higher exposure likelihood .

- Health Outcomes : Use Table B-1 to filter for systemic effects (e.g., hematological, hepatic) and exclude non-relevant endpoints like ocular effects .

- Exposure Biomarkers : Require measurement of urinary metabolites (e.g., 1,2-dihydroxynaphthalene) validated via high-resolution mass spectrometry .

Advanced: How can computational models predict the environmental partitioning of this compound in sediment-soil systems?

Methodological Answer:

- QSAR Modeling : Use log Kow (octanol-water partition coefficient) and solubility data from PubChem to estimate bioaccumulation potential .

- Degradation Pathways : Incorporate first-order kinetics for aerobic/anaerobic degradation rates, referencing EPA EPI Suite outputs .

- Field Validation : Compare predictions with monitoring data from sediment cores (e.g., STORET Parm Code 78813 for dimethylnaphthalenes) .

Basic: What ethical and methodological standards apply to human studies involving this compound exposure?

Methodological Answer:

- Informed Consent : Follow IRB protocols for participant selection, explicitly detailing exposure risks and biomonitoring procedures .

- Dose Justification : Use animal-to-human extrapolation models (e.g., EPA’s BMD software) to set safe exposure limits for controlled trials .

- Data Transparency : Adhere to Step 2 (Literature Search) and Step 3 (Data Extraction) in ATSDR’s framework to ensure reproducibility .

Advanced: What structural analysis techniques are optimal for characterizing synthetic derivatives of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve substituent positions (e.g., sec-butyl groups) using datasets from Cambridge Structural Database (CSD) .

- NMR Spectroscopy : Assign stereochemistry via 2D NOESY and HSQC, referencing CAS 573-98-8 for dimethylnaphthalene analogs .

- Thermodynamic Profiling : Use NIST WebBook data (ΔcH°liquid) to validate combustion enthalpies and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.